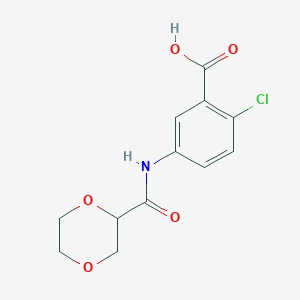![molecular formula C12H22N2O2 B7574662 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HYPE, and it is a derivative of the piperidine and pyrrolidine classes of compounds. HYPE has been shown to have unique properties that make it useful in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of HYPE involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the nervous system. This increase in acetylcholine levels has been shown to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
HYPE has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, as well as to have anti-inflammatory and antioxidant properties. HYPE has also been shown to have analgesic properties, making it useful in the development of pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HYPE in lab experiments is its potency as an acetylcholinesterase inhibitor. This property makes it useful in the development of drugs for the treatment of neurological disorders. However, the limitations of using HYPE in lab experiments include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of HYPE in scientific research. One potential application is the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another potential application is the development of pain medications. Additionally, HYPE could be used as a tool in the study of acetylcholine signaling in the nervous system. Further research is needed to fully explore the potential applications of HYPE in scientific research.
Méthodes De Synthèse
The synthesis of HYPE can be achieved through several methods, including the reaction of piperidine and pyrrolidine with ethyl chloroacetate, followed by hydrolysis and reduction. Another method involves the reaction of piperidine and pyrrolidine with ethyl chloroformate, followed by reduction and acylation. These methods have been extensively studied and optimized to produce high yields of HYPE with high purity.
Applications De Recherche Scientifique
HYPE has been used in various scientific research applications due to its unique properties. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine in the nervous system. This property has made HYPE useful in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-10-11-3-7-13(8-4-11)9-12(16)14-5-1-2-6-14/h11,15H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKVIUNBGGLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

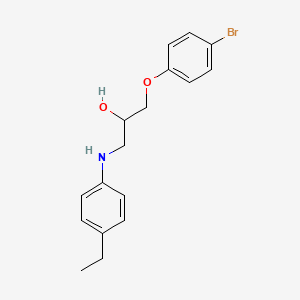
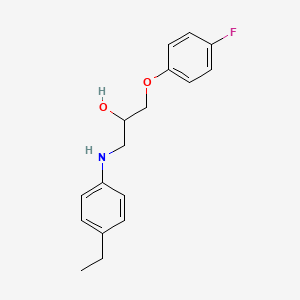
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
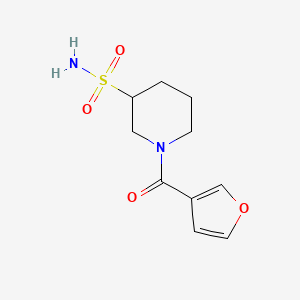
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
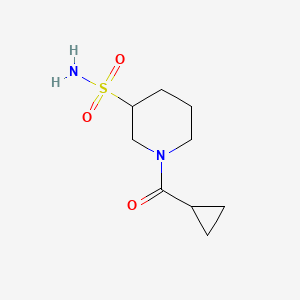
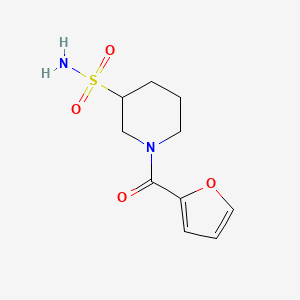
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
